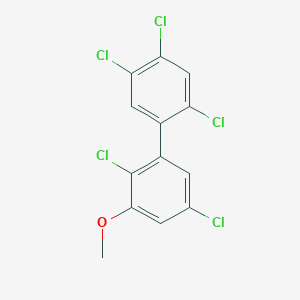![molecular formula C7H7Br2NO B14615768 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide CAS No. 57379-55-2](/img/structure/B14615768.png)
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that features a bromine atom and a fused oxazole-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene. This reaction is mediated by cesium carbonate (Cs₂CO₃) and proceeds in a single step to yield the desired oxazole compound . The reaction conditions are generally mild, and the process is efficient, providing good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, cesium carbonate for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce oxazole derivatives with altered oxidation states.
Scientific Research Applications
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide involves its interaction with molecular targets through its bromine and oxazole-pyridine moieties. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline-4-carboxamide: Shares a similar oxazole-pyridine structure but with additional functional groups.
Oxazolo[3,2-a]quinolinium Systems: These compounds have similar structural frameworks and are known for their biological activities.
Uniqueness
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific bromine substitution and the fused oxazole-pyridine ring system
Properties
CAS No. |
57379-55-2 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C7H7BrNO.BrH/c8-6-5-9-4-2-1-3-7(9)10-6;/h1-4,6H,5H2;1H/q+1;/p-1 |
InChI Key |
CXUJMMJFDUQSCN-UHFFFAOYSA-M |
Canonical SMILES |
C1C(OC2=CC=CC=[N+]21)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)

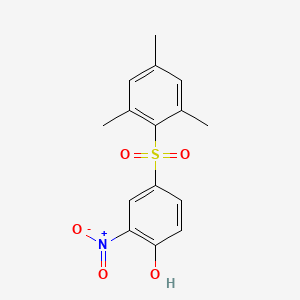
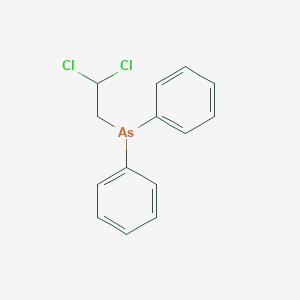
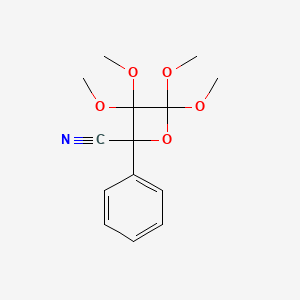
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
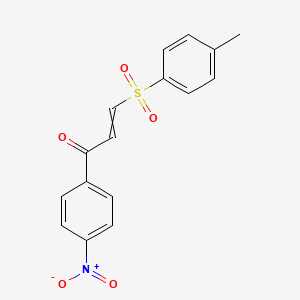
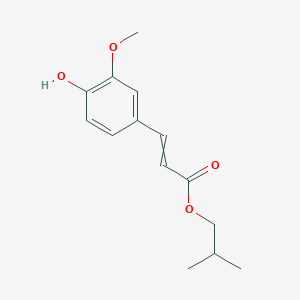
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
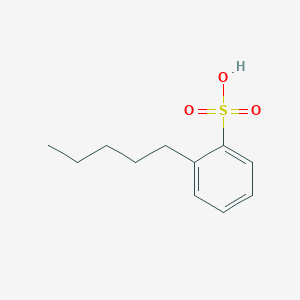
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
